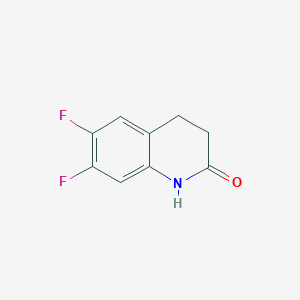
6,7-Difluoro-3,4-dihydroquinolin-2(1h)-one
Cat. No. B8740176
M. Wt: 183.15 g/mol
InChI Key: HVPNETSYDVJGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05053509
Procedure details


Aluminium chloride (134 g) is added with vigorous stirring to 3',4'-difluoro-3-chloropropionanilide (67 g) and then, after approximately 2 minutes, 3',4'-difluoro-3-chloropropionanilide (135.9 g) and aluminium chloride (272 g) are added again in small portions in the course of 15 minutes. The temperature rises spontaneously to approximately 60° C. and the reaction mixture becomes liquid. The mixture is then heated to 110° C. in the course of 20 minutes and maintained at between 110° C. and 120° C. for 2 hours. The reaction mixture (at approximately 110° C.) is poured in the course of 10 minutes with vigorous stirring into a mixture of 35% strength hydrochloric acid (840 cc) and crushed ice (1 kg). The temperature is allowed to rise to approximately 20° C. and the product is drained, washed with water (2×600 cc), ethanol (300 cc) at 5° C. and ethyl ether (2×400 cc) at approximately 20° C. 6,7-Difluoro-1,4-dihydrocarbostyril (131.58 g) is obtained in the form of a beige solid, m.p. 216° C., which is used without further treatment for the subsequent steps.




[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:7]=[C:8]([CH:15]=[CH:16][C:17]=1[F:18])[NH:9][C:10](=[O:14])[CH2:11][CH2:12]Cl>Cl>[F:18][C:17]1[CH:16]=[C:15]2[C:8](=[CH:7][C:6]=1[F:5])[NH:9][C:10](=[O:14])[CH2:11][CH2:12]2 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
134 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
67 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(NC(CCCl)=O)C=CC1F
|
Step Three
|
Name
|
|
|
Quantity
|
135.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(NC(CCCl)=O)C=CC1F
|
|
Name
|
|
|
Quantity
|
272 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
840 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises spontaneously to approximately 60° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at between 110° C. and 120° C. for 2 hours
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture (at approximately 110° C.) is poured in the course of 10 minutes
|
|
Duration
|
10 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to approximately 20° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×600 cc), ethanol (300 cc) at 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at approximately 20° C
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2CCC(NC2=CC1F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 131.58 g | |
| YIELD: CALCULATEDPERCENTYIELD | 235.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
